3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
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Overview
Description
“3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid” is a heterocyclic compound with a linear formula of C8H7O2N3 . It is a nitrogenous heterocyclic moiety and has a molecular formula of C2H3N3 . It is readily capable of binding in the biological system with a variety of enzymes and receptors and thus shows versatile biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, were synthesized as potential antiviral and antimicrobial agents . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .
Molecular Structure Analysis
The molecular structure of “3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid” consists of two carbon and three nitrogen atoms in the five-membered aromatic azole chain . The InChI code of the compound is 1S/C8H7N3O2/c1-5-9-10-7-3-2-6 (8 (12)13)4-11 (5)7/h2-4H,1H3, (H,12,13) and the InChI key is SHYXTVRNKAUFPL-UHFFFAOYSA-N .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been reported. For instance, 3-arylthieno [3,2- e ]- [1,2,4]triazolo [4,3- c ]pyrimidines obtained from compounds by heating under reflux in EtOH in the presence of NaOAc isomerize into thermodynamically more stable compounds via sequential ring opening and closure as a result of a Dimroth-type rearrangement .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 177.16 .
Scientific Research Applications
- Application : 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid acts as an inverse agonist for RORγt, potentially modulating immune responses .
- Application : The compound may inhibit PHD-1, which could have implications in hypoxia-related conditions .
- Application : 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid exhibits inhibitory effects on both JAK1 and JAK2, making it relevant for autoimmune diseases and cancer therapy .
- Application : Researchers explore this compound’s potential in cardiovascular disorders, such as hypertension or atherosclerosis. Its effects on vascular function and inflammation are of interest .
- Application : Given its pharmacological properties, 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid might play a role in managing type 2 diabetes. Investigations focus on glucose metabolism and insulin sensitivity .
- Application : Recent studies highlight the use of triazolo derivatives (including this compound) as fluorescent probes and structural units in polymers. These applications span materials science and bioimaging .
RORγt Inverse Agonists
PHD-1 Inhibition
JAK1 and JAK2 Inhibition
Cardiovascular Disorders
Type 2 Diabetes
Fluorescent Probes and Polymers
Mechanism of Action
Target of Action
The primary targets of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid are currently unknown . This compound is part of a unique collection of chemicals provided to early discovery researchers . More research is needed to identify its specific targets and their roles.
Mode of Action
Triazole compounds, which this compound is a part of, are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Biochemical Pathways
Triazole compounds are known to interact with various enzymes and receptors, potentially affecting multiple pathways .
Result of Action
Triazole compounds have been reported to display moderate antiproliferative activities against cancer cells .
Safety and Hazards
Future Directions
The future directions for “3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid” and similar compounds could involve further exploration of their antimicrobial, antioxidant, and antiviral potential . There is also potential for further investigation into their synthesis methods and their potential as antibacterial agents to fight multidrug-resistant pathogens .
properties
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-9-10-7-6(8(12)13)3-2-4-11(5)7/h2-4H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDVVNLWDIPHAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
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